ACT-709478 - 1838651-58-3

ACT-709478

Catalog Number: EVT-257718
CAS Number: 1838651-58-3
Molecular Formula: C22H18F3N5O
Molecular Weight: 425.4152
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACT-709478, also known as ACT-709478, is a potent and selective triple T-type calcium channel blocker. [, ] It is a synthetic organic compound that has emerged as a potential drug candidate for the treatment of generalized epilepsies. [] T-type calcium channels play a role in neuronal excitability, and their increased activity is linked to certain types of epilepsy. []

Synthesis Analysis

The synthesis of ACT-709478 is described in detail in the paper "Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies." [] The synthesis involves a multi-step process starting from commercially available materials. While the specific steps are not outlined here, the paper describes optimization efforts focusing on improving solubility, brain penetration, and minimizing the risk of mutagenic metabolites.

Molecular Structure Analysis

The molecular structure of ACT-709478 comprises several key components: a pyrazole ring, a pyridine ring with a cyano substituent, an acetamide linker, and a phenyl group with a trifluoromethylcyclopropyl substituent. [] These structural features contribute to the molecule's binding affinity and selectivity for T-type calcium channels.

Mechanism of Action

ACT-709478 acts as a T-type calcium channel blocker. [, ] This means it inhibits the flow of calcium ions through these channels, which are involved in neuronal excitability. [] By blocking these channels, ACT-709478 reduces neuronal hyperexcitability, making it a potential therapeutic agent for conditions like epilepsy where abnormal neuronal activity is a hallmark. [, ]

Applications

The primary scientific application of ACT-709478 is in the research and development of new treatments for generalized epilepsies. [, ] * In vitro studies have demonstrated its potent and selective blocking activity against T-type calcium channels. []* Preclinical studies likely explored its efficacy in animal models of epilepsy. []* Clinical trials have been conducted to investigate the pharmacokinetics, safety, and tolerability of ACT-709478 in humans. [] One study explored single doses in healthy subjects, [] while another investigated multiple-ascending doses and potential drug interactions. [] A separate study compared different formulations of the drug. []

Future Directions
  • Investigations into its potential for treating other neurological disorders where T-type calcium channels are implicated, such as pain, Parkinson’s disease, and insomnia. []
  • Exploration of its mechanism of action at a molecular level to better understand its interactions with T-type calcium channels. []

Relevance: While mibefradil successfully targeted T-type calcium channels, ACT-709478 represents a new generation of inhibitors with improved selectivity and reduced side effects. []

Z944

Compound Description: Z944 is another selective T-type calcium channel blocker. [] It is currently in Phase II clinical trials for the treatment of epilepsy. []

Relevance: Like ACT-709478, Z944 highlights the progress in developing more selective and effective T-type calcium channel blockers. [] Both compounds demonstrate the potential of this therapeutic approach for epilepsy and other conditions.

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide Derivatives

Compound Description: This class of compounds served as the starting point for the development of ACT-709478. [] These derivatives exhibited potent, selective, and brain-penetrating T-type calcium channel blocking activity. []

Relevance: ACT-709478 is a result of the optimization process of these derivatives, specifically addressing solubility, brain penetration, and mutagenic potential. []

Triazinone Derivatives

Compound Description: This class of compounds displays potent blocking activity against the α1H T-type calcium channel subtype. []

Relevance: While ACT-709478 is characterized as a triple T-type calcium channel blocker, triazinone derivatives offer insight into subtype-specific inhibition. [, ] This highlights the ongoing research into fine-tuning T-type calcium channel blockers for enhanced efficacy and reduced side effects.

Carbazole Compounds

Compound Description: This class of compounds demonstrates potent blocking activity against the α1G T-type calcium channel subtype. []

Relevance: Similar to triazinone derivatives, carbazole compounds showcase the potential for developing subtype-specific T-type calcium channel blockers. [] This contrasts with the broader activity profile of ACT-709478.

Aryl Triazole/Imidazole Amide Derivatives

Compound Description: This class of compounds exhibits potent pan T-type calcium channel blocking activity, targeting all three subtypes (α1H, α1G, and α1I). []

Properties

CAS Number

1838651-58-3

Product Name

N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide

IUPAC Name

N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide

Molecular Formula

C22H18F3N5O

Molecular Weight

425.4152

InChI

InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31)

InChI Key

LSYANGLAZUZYFX-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ACT-709478; ACT709478; ACT 709478.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.